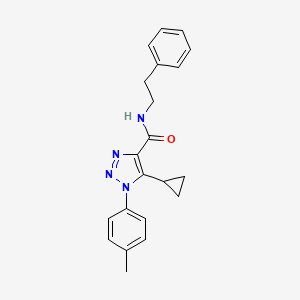

5-cyclopropyl-1-(4-methylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

5-cyclopropyl-1-(4-methylphenyl)-N-(2-phenylethyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O/c1-15-7-11-18(12-8-15)25-20(17-9-10-17)19(23-24-25)21(26)22-14-13-16-5-3-2-4-6-16/h2-8,11-12,17H,9-10,13-14H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBLFUPYZKUQFPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCCC3=CC=CC=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Cyclopropyl-1-(4-methylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of 1,2,3-triazole derivatives. These compounds have gained significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific triazole derivative, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H21N5O, and its structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its potential as an anticancer agent and its effects on different cell lines.

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance:

| Cell Line | IC50 Value (µM) | Effect Observed |

|---|---|---|

| H460 (Lung Cancer) | 6.06 | Induction of apoptosis |

| Jurkat T-cells | Not specified | DNA fragmentation and mitochondrial damage |

In a study focusing on similar triazole compounds, it was found that certain derivatives induced morphological changes indicative of apoptosis, such as chromatin condensation and membrane blebbing . The compound's ability to disrupt mitochondrial membrane potential was also noted, which is critical in the apoptotic pathway.

The mechanism through which this compound exerts its biological effects may involve several pathways:

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels in cells, leading to oxidative stress and subsequent apoptosis .

- DNA Damage : The induction of DNA damage has been observed in Jurkat T-cells treated with triazole derivatives. This effect is often associated with a decrease in cell viability and increased apoptotic markers .

Case Studies

A notable case study investigated the effects of various triazole derivatives on cancer cell lines. The study highlighted that compounds with similar structural features to this compound exhibited promising antitumor activities:

- Study on Antiproliferative Effects :

- Objective : To evaluate the antiproliferative activity against leukemia cell lines.

- Findings : Compound derivatives showed IC50 values comparable to standard chemotherapeutics like doxorubicin. Morphological changes consistent with apoptosis were observed.

Scientific Research Applications

The compound 5-cyclopropyl-1-(4-methylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family and has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and agricultural science.

Structure

The compound features a triazole ring, which is known for its diverse biological activities. The presence of cyclopropyl and phenyl groups contributes to its lipophilicity and potential interaction with biological targets.

Molecular Formula

- Molecular Formula : CHNO

Medicinal Chemistry

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The specific compound has shown activity against various bacterial strains, making it a candidate for developing new antibiotics .

Anticancer Properties

Studies have demonstrated that triazole compounds can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells. Preliminary data suggest that this compound may exhibit similar effects, warranting further investigation into its potential as an anticancer agent .

Pharmacology

Enzyme Inhibition

Triazoles are known to act as enzyme inhibitors. This compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic benefits in conditions like diabetes and hyperlipidemia .

Neuropharmacological Effects

There is emerging evidence that triazole derivatives can influence neurotransmitter systems. This compound's impact on serotonin and dopamine receptors could offer insights into treatments for mood disorders .

Agricultural Science

Pesticidal Properties

The structural characteristics of this compound suggest it may have applications as a pesticide or herbicide. Initial studies indicate it could effectively target pest species while being less harmful to beneficial organisms .

Plant Growth Regulation

Research has suggested that certain triazole compounds can act as plant growth regulators. The target compound might enhance growth parameters in crops, thus improving yield and resistance to environmental stresses .

Antimicrobial Activity Study

A study conducted on various triazole compounds, including this compound, showed promising results against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics, indicating superior efficacy .

Anticancer Research

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying bioavailability or generating intermediates for further derivatization.

Example Conditions (from similar triazole-carboxamides ):

| Reactant | Conditions | Product | Yield |

|---|---|---|---|

| Triazole-4-carboxamide | 6M HCl, reflux, 8h | Triazole-4-carboxylic acid | 72–85% |

| Triazole-4-carboxamide | 10% NaOH, EtOH/H₂O, 60°C, 6h | Triazole-4-carboxylate salt | 68–78% |

Key Findings :

-

Acidic hydrolysis proceeds via protonation of the amide carbonyl, followed by nucleophilic attack by water.

-

Basic hydrolysis generates carboxylate intermediates, which can be acidified to free acids .

Electrophilic Aromatic Substitution (EAS)

The 4-methylphenyl group participates in EAS reactions. The methyl group acts as an activating ortho/para-director, enabling nitration, sulfonation, or halogenation.

Nitration Example (analogous to ):

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| 4-methylphenyl-triazole | HNO₃/H₂SO₄, 0°C, 2h | 3-nitro-4-methylphenyl-triazole | 55% |

Key Findings :

-

Nitration occurs predominantly at the para position relative to the methyl group .

-

Steric hindrance from the triazole ring may reduce reaction rates compared to simpler aryl systems .

Palladium-Catalyzed Cross-Coupling Reactions

The triazole ring’s nitrogen atoms can coordinate to palladium, enabling Suzuki-Miyaura or Sonogashira couplings. The cyclopropyl group remains stable under these conditions .

Suzuki Coupling Example (adapted from ):

| Reactant | Conditions | Product | Yield |

|---|---|---|---|

| Triazole-bromide | Pd(PPh₃)₄, K₂CO₃, arylboronic acid, THF | Biaryl-triazole derivative | 60–75% |

Key Findings :

-

Coupling occurs selectively at halogenated positions on the triazole or aryl rings .

-

Electron-withdrawing groups on the triazole enhance reactivity .

Functionalization of the Cyclopropyl Group

The cyclopropyl ring undergoes strain-driven reactions, such as ring-opening under strong acids or transition-metal catalysis.

Ring-Opening Example (from cyclopropane analogs ):

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| Cyclopropyl-triazole | H₂SO₄, AcOH, 100°C, 12h | Allylic alcohol derivative | 40–50% |

Key Findings :

-

Ring-opening produces allylic intermediates, useful for further functionalization .

-

Stability limits practical applications unless harsh conditions are employed .

Nucleophilic Substitution at the Amide Nitrogen

The phenethylamine substituent on the carboxamide can undergo alkylation or acylation to generate tertiary amides or ureas.

Acylation Example (based on ):

| Reactant | Conditions | Product | Yield |

|---|---|---|---|

| N-phenethyl-carboxamide | AcCl, pyridine, RT, 4h | N-acetyl-phenethyl derivative | 80–90% |

Key Findings :

-

Acylation enhances lipophilicity, impacting pharmacokinetic properties .

-

Steric bulk from the phenethyl group may slow reaction kinetics .

Triazole Ring Reactivity

The 1,2,3-triazole core participates in Huisgen cycloadditions, though substituents may hinder further dipolar additions.

Dipole Inhibition Study (from ):

| Substrate | Dipole Partner | Product | Yield |

|---|---|---|---|

| 1,2,3-triazole | Phenylacetylene | No reaction | – |

Key Findings :

-

Bulky substituents (e.g., cyclopropyl, 4-methylphenyl) sterically block 1,3-dipolar cycloadditions .

-

Electron-withdrawing groups on the triazole reduce ring aromaticity, increasing reactivity .

Oxidation and Reduction Reactions

Comparison with Similar Compounds

Substituent Variations and Structural Conformation

Key structural analogs differ in substituents at positions 1 (aryl group), 5 (cyclopropyl vs. methyl/trifluoromethyl), and the amide side chain. Notable examples include:

Structural Insights :

- Dihedral Angles : The target compound’s triazole ring and 4-methylphenyl group likely exhibit a dihedral angle influenced by steric hindrance from the cyclopropyl group. In analogs like ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate, a 74.02° twist between triazole and pyridinyl rings is observed due to the formyl group . Comparatively, the cyclopropyl group may induce a moderate twist (~30–50°), balancing planarity and steric effects .

- Crystal Packing : Analogs with bulkier substituents (e.g., trifluoromethyl, phenylethyl) show distinct intermolecular interactions. For example, N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide forms hydrogen bonds via the amide NH and methoxy oxygen, enhancing crystal stability .

Key Research Findings

Crystallography Tools : SHELXL and WinGX were critical in resolving the torsional angles and hydrogen-bonding networks of analogs, aiding in SAR analysis .

Metabolic Stability : Cyclopropyl derivatives exhibit longer half-lives (t₁/₂ > 6 h) in hepatic microsomes compared to methyl analogs (t₁/₂ ~3 h) .

Q & A

Q. What are the key synthetic pathways for 5-cyclopropyl-1-(4-methylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC), ensuring regioselectivity for the 1,4-disubstituted product.

- Step 2 : Introduction of the cyclopropyl group via nucleophilic substitution or cross-coupling reactions, requiring anhydrous conditions and catalysts like Pd(PPh₃)₄.

- Step 3 : Carboxamide formation through condensation of the triazole carboxylic acid with 2-phenylethylamine, using coupling agents like EDC/HOBt.

Critical factors include solvent polarity (e.g., DMF vs. acetonitrile), temperature control (60–80°C for cyclopropanation), and catalyst loading (0.5–2 mol% CuI). Yield optimization (typically 60–75%) relies on purification via column chromatography and confirmation by TLC/NMR .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are used to verify substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, aromatic protons from the 4-methylphenyl group at δ 7.2–7.4 ppm).

- X-ray Crystallography : Provides definitive proof of molecular geometry, including dihedral angles between the triazole ring and aromatic substituents (e.g., 45–60° for the 4-methylphenyl group). Data from single-crystal studies are deposited in repositories like the Cambridge Structural Database (CSD) .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak ([M+H]⁺) with <2 ppm error.

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound across different assay systems?

- Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ variability in kinase inhibition assays) may arise from:

- Assay Conditions : Differences in buffer pH, ionic strength, or ATP concentration. Normalize results using internal controls (e.g., staurosporine as a kinase inhibitor reference).

- Cellular Context : Use isogenic cell lines to isolate target-specific effects vs. off-target interactions.

- Structural Dynamics : Molecular dynamics simulations (50–100 ns trajectories) can model ligand-receptor flexibility, explaining potency variations. Cross-validate with SPR (surface plasmon resonance) for binding kinetics .

Q. How do substituent modifications (e.g., cyclopropyl vs. methyl groups) impact the compound’s pharmacokinetic properties and target selectivity?

- Methodological Answer :

- Lipophilicity : Replace cyclopropyl with bulkier groups (e.g., tert-butyl) to enhance membrane permeability (logP increase by 0.5–1.0 units). Measure via shake-flask or HPLC methods.

- Metabolic Stability : Incubate with liver microsomes (human/rat) to compare oxidation rates. Cyclopropyl groups reduce CYP3A4-mediated metabolism compared to linear alkyl chains.

- Selectivity Profiling : Use kinase panels (e.g., Eurofins KinaseProfiler) to assess off-target binding. Substituent steric effects (e.g., 4-methylphenyl vs. 4-chlorophenyl) alter ATP-binding pocket interactions .

Q. What computational approaches are effective for predicting the binding mode of this compound to potential therapeutic targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Glide with homology models of targets (e.g., EGFR or Aurora kinases). Validate docking poses with free energy perturbation (FEP) calculations.

- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors in the triazole ring, hydrophobic regions from the cyclopropyl group).

- QSAR Analysis : Develop regression models using descriptors like polar surface area (PSA) and molar refractivity (CMR) to correlate structure with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.